Ezetimibe Azetidinone Ring-opened Impurity

Übersicht

Beschreibung

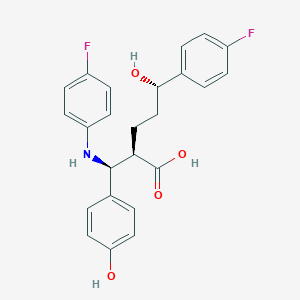

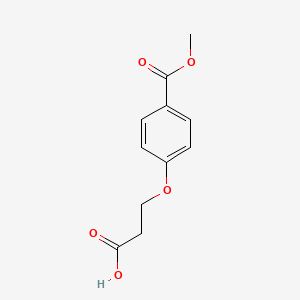

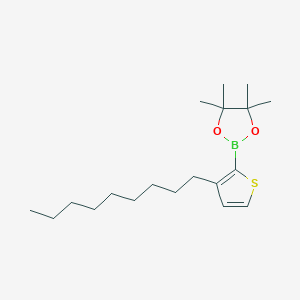

Ezetimibe Azetidinone Ring-opened Impurity is a chemical compound with the molecular formula C24H23F2NO4 . It is an impurity of Ezetimibe, a cholesterol absorption inhibitor that targets uptake at the jejunal enterocyte brush border . The primary target of action of Ezetimibe is the cholesterol transport protein Nieman Pick C1 like 1 protein .

Synthesis Analysis

The synthesis and characterization of potential impurities of ezetimibe, including the Ezetimibe Azetidinone Ring-opened Impurity, have been described in the literature . The process involves the origin, synthesis, and characterization of three impurities of ezetimibe, which are also positional isomers and/or related substances of ezetimibe .Molecular Structure Analysis

The molecular structure of Ezetimibe Azetidinone Ring-opened Impurity includes a total of 56 bonds, with 33 non-H bonds, 19 multiple bonds, 9 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aliphatic), 1 secondary amine (aromatic), 2 hydroxyl groups, 1 aromatic hydroxyl, and 1 secondary alcohol .Chemical Reactions Analysis

The formation of the diastereomer impurity during the demonstration of a scale-up batch under optimized conditions is attributed to epimerization of ezetimibe induced by thermal degradation of the silylating agent .Physical And Chemical Properties Analysis

The molecular weight of Ezetimibe Azetidinone Ring-opened Impurity is 427.4 g/mol . It has a computed XLogP3-AA value of 4.9, indicating its lipophilicity . The compound has 4 hydrogen bond donors and 7 hydrogen bond acceptors . The exact mass and monoisotopic mass are both 427.15951454 g/mol . The topological polar surface area is 89.8 Ų .Wissenschaftliche Forschungsanwendungen

Pharmacology and Therapeutics

Ezetimibe Azetidinone Ring-opened Impurity plays a crucial role in the pharmacological study of Ezetimibe, a medication used to lower cholesterol levels. In pharmacology, understanding the impurities of a drug is essential for ensuring its safety and efficacy . This impurity is analyzed to determine its pharmacokinetics, potential side effects, and interactions with other compounds within the body.

Drug Development and Synthesis

During the drug development process, the identification of impurities like the Ezetimibe Azetidinone Ring-opened Impurity is vital. It helps in optimizing the synthesis process to minimize such impurities and ensure the production of high-quality pharmaceuticals . Researchers study this impurity to understand its formation and develop methods to prevent or reduce its presence in the final product.

Quality Control and Regulation

In the pharmaceutical industry, maintaining the quality of drug substances is regulated by stringent guidelines. The Ezetimibe Azetidinone Ring-opened Impurity is monitored as part of quality control to meet the regulatory requirements set by agencies like the FDA and EMA . Analytical methods are employed to detect and quantify this impurity to ensure that it remains within acceptable limits.

Biochemical Research

This impurity is used in biochemical research to study the interaction of Ezetimibe with biological systems. It can serve as a biochemical tool for proteomics research, helping scientists understand the molecular mechanisms by which Ezetimibe affects cholesterol absorption and metabolism .

Clinical Trials and Safety Assessment

In clinical trials, the safety profile of a drug is of paramount importance. The Ezetimibe Azetidinone Ring-opened Impurity is assessed to ensure that it does not adversely affect the safety and efficacy of Ezetimibe during trials . Its impact on the drug’s therapeutic outcomes is carefully evaluated.

Cholesterol Management Studies

The impurity’s impact on cholesterol management is a significant area of study. Researchers investigate how variations in impurity levels might affect the drug’s ability to lower cholesterol and its overall effectiveness in managing hyperlipidemia .

Wirkmechanismus

Target of Action

The primary target of Ezetimibe Azetidinone Ring-opened Impurity is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) in the small intestine . NPC1L1 plays a crucial role in promoting intestinal cholesterol uptake .

Mode of Action

Ezetimibe Azetidinone Ring-opened Impurity mediates its blood cholesterol-lowering effect by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine .

Biochemical Pathways

By interfering with the intestinal uptake of cholesterol and phytosterols, Ezetimibe Azetidinone Ring-opened Impurity reduces the delivery of intestinal cholesterol to the liver . This leads to a decrease in the amount of cholesterol that is transported to the liver .

Pharmacokinetics

It is known that ezetimibe, the parent drug, works by inhibiting the absorption of cholesterol from the intestine, which in turn reduces the amount of cholesterol that is transported to the liver .

Result of Action

The result of the action of Ezetimibe Azetidinone Ring-opened Impurity is a reduction in total cholesterol (total-C), low-density lipoprotein cholesterol (LDL-C), apoprotein B (Apo B), and triglycerides (TG), and an increase in high-density lipoprotein cholesterol (HDL-C) .

Eigenschaften

IUPAC Name |

(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F2NO4/c25-17-5-1-15(2-6-17)22(29)14-13-21(24(30)31)23(16-3-11-20(28)12-4-16)27-19-9-7-18(26)8-10-19/h1-12,21-23,27-29H,13-14H2,(H,30,31)/t21-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNDFEVQHMNNOJ-XPWALMASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CCC(C2=CC=C(C=C2)F)O)C(=O)O)NC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CC[C@@H](C2=CC=C(C=C2)F)O)C(=O)O)NC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8](/img/structure/B1456412.png)

![3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester](/img/structure/B1456417.png)

![(8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1456422.png)

![N-Benzyloxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1456425.png)

![(2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride](/img/structure/B1456431.png)